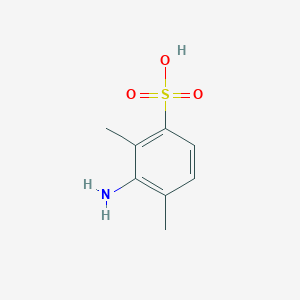

3-Amino-2,4-dimethylbenzene-1-sulfonic acid

Description

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

3-amino-2,4-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |

InChI Key |

QKBMSKICTFUJFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)O)C)N |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 2,4-Dimethylaniline with Sulfuric Acid

This is the classical and most widely used method for producing 3-amino-2,4-dimethylbenzene-1-sulfonic acid.

- Starting Material: 2,4-Dimethylaniline (m-xylidine).

- Reagent: Concentrated sulfuric acid (typically 96%).

- Process: The 2,4-dimethylaniline is mixed with sulfuric acid to form a sulfate paste, which is then heated (baked) under vacuum conditions.

- Purification: The crude product is purified by treatment with boiling milk of lime (calcium hydroxide suspension) to neutralize and remove impurities.

- Isolation: The purified sulfonic acid is precipitated as a sodium salt by adding sodium chloride.

- Yield and Purity: This method yields the sulfonic acid in high purity suitable for dye intermediate applications.

This method is industrially established and benefits from relatively straightforward reagents and conditions.

Sulfonation Using Chlorosulfuric Acid in Organic Solvent

An alternative preparation involves sulfonation of 2,4-dimethylaniline in 1,1,2,2-tetrachloroethane solvent using chlorosulfuric acid.

- Starting Material: 2,4-Dimethylaniline.

- Reagents: Chlorosulfuric acid and 1,1,2,2-tetrachloroethane as solvent.

- Process: The reaction mixture is heated and stirred until no more hydrogen chloride gas is evolved, indicating completion.

- Workup: The product is isolated by standard aqueous workup and purification steps.

- Advantages: This method allows for controlled sulfonation and can minimize over-sulfonation or side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonation with Sulfuric Acid | 2,4-Dimethylaniline | 96% H2SO4, baking in vacuo, purification with milk of lime | Industrially proven, simple reagents | Requires vacuum and careful control |

| Sulfonation with Chlorosulfuric Acid | 2,4-Dimethylaniline | Chlorosulfuric acid, 1,1,2,2-tetrachloroethane, heating until HCl stops | Controlled sulfonation, less over-sulfonation | Use of chlorinated solvents, corrosive reagents |

| Sulfonation of Diaminobenzenes | 1,2-Diaminobenzene | Anhydrous H2SO4 ± SO3, 100–160 °C, 1–20 h | Insight into sulfonation mechanism | Not directly for target compound |

Research Findings and Practical Notes

- The sulfonation reaction is highly sensitive to temperature, acid concentration, and reaction time. Optimal conditions prevent polysulfonation or degradation.

- Purification by milk of lime is critical to remove unreacted amine and sulfuric acid residues, improving product purity.

- Sulfonation in organic solvents with chlorosulfuric acid offers better control but introduces handling challenges due to corrosive and toxic reagents.

- The product’s physical properties (powder to crystalline form, solubility) depend on the isolation and drying conditions.

- Safety considerations include handling strong acids and corrosive reagents, with appropriate personal protective equipment and ventilation.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4-dimethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used to facilitate electrophilic substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, sulfonamides, and various substituted benzene derivatives.

Scientific Research Applications

3-Amino-2,4-dimethylbenzene-1-sulfonic acid, identified by the chemical formula C8H11NO3S and CAS number 69383-66-0, is an aromatic sulfonic acid that contains both amino and sulfonic functional groups. The compound consists of a benzene ring with two methyl groups at the 2 and 4 positions, an amino group at the 3 position, and a sulfonic acid group at the 1 position. It has a molecular weight of approximately 201.24 g/mol and a polar surface area of 80 Ų, indicating it is significantly hydrophilic because of the sulfonic acid group.

3-Amino-2,4-dimethylbenzene-1-sulfonic acid has several applications:

- It is intended for research purposes.

- It is not designed for human therapeutic applications or veterinary use.

- It can be used in the manufacture of dyes .

The primary distinction of 3-amino-2,4-dimethylbenzene-1-sulfonic acid lies in its specific arrangement of functional groups and methyl substitutions on the benzene ring, which may influence its reactivity and biological properties compared to similar compounds. Similar compounds include:

- 3-Amino-2,6-dimethylbenzene-1-sulfonic acid, which has a different methyl substitution pattern.

- 3-Amino-4-methylbenzenesulfonic acid, which lacks an additional methyl group on the benzene.

- p-Aminobenzenesulfonic acid, which has no methyl substitutions.

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dimethylbenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid group can interact with charged residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

- 2-Amino-5-methylbenzenesulfonic Acid This isomer has an amino group at position 2 and a methyl group at position 3. The altered substituent arrangement reduces steric hindrance near the amino group, enhancing its reactivity in electrophilic substitution reactions. It is primarily used in pharmaceutical intermediates, as noted in , where copper sulfate ($ \text{CuSO}_4 $) catalyzes its synthesis . Key Difference: The meta-positioned amino group in 3-amino-2,4-dimethylbenzene-1-sulfonic acid may reduce electrophilic attack rates compared to the ortho-positioned amino group in this isomer.

- 3-Amino-4-methylbenzenesulfonic Acid This compound (CAS 6331-96-0) features a methyl group at position 4 and an amino group at position 3. It is often utilized in dye synthesis due to its balanced electronic effects .

Functional Group Variations

- 4-Acetamido-2-aminobenzenesulfonic Acid This derivative (CAS 88-64-2) replaces one methyl group with an acetamido ($-\text{NHCOCH}_3$) group at position 4. The acetamido group enhances stability against oxidation and modifies UV absorption properties, making it suitable for colorant applications. Its absorptivity at 427 nm ($ a = 53.0 \, \text{L/(g.cm)} $) is critical in spectrophotometric assays . Comparison: The acetamido group introduces hydrogen-bonding capacity, unlike the inert methyl groups in 3-amino-2,4-dimethylbenzene-1-sulfonic acid.

- 3-Amino-2,7-naphthalenedisulfonic Acid Monosodium Salt A naphthalene-based analog with two sulfonic acid groups. The extended aromatic system increases conjugation, shifting absorption maxima to longer wavelengths (e.g., ~500 nm). This compound is priced at $51/25g (TCI Chemicals) and is used in high-performance dyes .

Sulfonamide Derivatives

- 3-Amino-4-methylbenzenesulfonamide Replacing the sulfonic acid ($-\text{SO}3\text{H}$) with a sulfonamide ($-\text{SO}2\text{NH}_2$) group reduces acidity ($ \text{pKa} \sim 10 $) compared to the sulfonic acid ($ \text{pKa} \sim 1 $). This derivative (CAS 6274-28-8) is a key intermediate in antimicrobial agents .

Physicochemical and Application Comparison

| Compound Name | Substituents | Molecular Weight | Solubility | Melting Point | Key Application |

|---|---|---|---|---|---|

| 3-Amino-2,4-dimethylbenzene-1-sulfonic acid | 3-NH2, 2,4-CH3, 1-SO3H | 215.24 g/mol | High (water) | >250°C | Dye intermediate |

| 2-Amino-5-methylbenzenesulfonic acid | 2-NH2, 5-CH3, 1-SO3H | 187.20 g/mol | Moderate | 220–225°C | Pharmaceutical synthesis |

| 4-Acetamido-2-aminobenzenesulfonic acid | 4-NHCOCH3, 2-NH2, 1-SO3H | 230.24 g/mol | High (water) | 280°C (dec.) | Colorant assays |

| 3-Amino-2,7-naphthalenedisulfonic acid monosodium salt | 3-NH2, 2,7-SO3H (Na salt) | 349.29 g/mol | Very high | 300°C | Textile dyes |

Biological Activity

3-Amino-2,4-dimethylbenzene-1-sulfonic acid, also known as 2,4-dimethyl-3-aminobenzenesulfonic acid or a derivative of sulfanilic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-2,4-dimethylbenzene-1-sulfonic acid can be represented as follows:

- Molecular Formula : C₇H₉N₁O₃S

- Molecular Weight : 189.22 g/mol

The presence of both amino and sulfonic acid functional groups contributes to its solubility in water and potential interactions with biological systems.

Antimicrobial Activity

Research indicates that sulfonamides, including 3-amino-2,4-dimethylbenzene-1-sulfonic acid, exhibit significant antimicrobial properties. A study on various sulfonamide derivatives highlighted their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is primarily attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

| Compound | Activity | Target |

|---|---|---|

| 3-Amino-2,4-dimethylbenzene-1-sulfonic acid | Antibacterial | Dihydropteroate synthase |

| Other Sulfonamides | Various | Bacterial folate synthesis |

Anticonvulsant Properties

In the realm of neuropharmacology, compounds similar to 3-amino-2,4-dimethylbenzene-1-sulfonic acid have been studied for anticonvulsant activity. For instance, related sulfonamide derivatives have shown effectiveness in animal models for controlling seizures induced by electroshock . This suggests a potential therapeutic application in epilepsy management.

Case Studies and Research Findings

- Antibacterial Efficacy : A comparative study showed that several sulfanilamide derivatives exhibited varying degrees of antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined for each compound, indicating that modifications in the sulfonamide structure could enhance efficacy .

- Anticonvulsant Screening : In a series of experiments assessing anticonvulsant properties, several analogs demonstrated significant protective effects against induced seizures in mice. The structure-activity relationship (SAR) indicated that specific substitutions on the benzene ring influenced potency .

- Antitumor Studies : Investigations into the binding affinity of sulfonamides to carbonic anhydrases revealed that certain structural modifications could lead to increased inhibition of tumor-associated isoforms. Compounds with higher hydrophobicity showed enhanced binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.